molecular formula C33H50O10 B1255500 [(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

Cat. No.: B1255500
M. Wt: 606.7 g/mol
InChI Key: VAIBGAONSFVVKI-CIFLJJJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate” is a complex organic molecule with multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may involve:

    Formation of the Core Structure: This step may involve the use of aldol condensation, Michael addition, or other carbon-carbon bond-forming reactions.

    Introduction of Functional Groups: Functional groups such as hydroxyl, carbonyl, and ester groups can be introduced using reagents like Grignard reagents, organolithium compounds, and oxidizing agents.

    Chiral Centers: The stereochemistry of the compound can be controlled using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of efficient catalysts to speed up the reactions.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Functional groups can be substituted using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: NaBH4, LiAlH4.

    Catalysts: Chiral catalysts for stereoselective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions, as it may mimic natural substrates or inhibitors.

Medicine

The compound may have potential therapeutic applications, such as acting as a drug candidate for treating various diseases. Its unique structure could interact with specific biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors, triggering a biological response.

    Pathways: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate: Similar compounds may include other complex organic molecules with multiple chiral centers and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical and biological properties

Properties

Molecular Formula

C33H50O10

Molecular Weight

606.7 g/mol

IUPAC Name

[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

InChI

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15-/t18-,19+,20+,21-,23+,26-,27+,29+/m0/s1

InChI Key

VAIBGAONSFVVKI-CIFLJJJCSA-N

Isomeric SMILES

CC/C(=C\C(=O)C[C@H](C)C[C@@H](C)CC[C@@H]([C@H](C)C(=O)C[C@H]([C@H](C)[C@@H](C)OC(=O)C[C@H](C1=C(C(=O)OC1=O)C)O)O)O)/C=C

Canonical SMILES

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C

Pictograms

Acute Toxic

Synonyms

tautomycetin

Origin of Product

United States

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